molecular formula C14H14N2OS2 B8264798 1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one

1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one

Cat. No.: B8264798
M. Wt: 290.4 g/mol
InChI Key: PCGDNGUQTRYMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one is a heterocyclic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a prop-2-en-1-one moiety with two methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with an acetophenone derivative in the presence of a base such as sodium hydroxide in methanol . This reaction forms the chalcone intermediate, which can then undergo further functionalization to introduce the pyrazole and methylthio groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring, in particular, enhances its potential as a pharmacophore in drug design .

Properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-(4-pyrazol-1-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-18-14(19-2)10-13(17)11-4-6-12(7-5-11)16-9-3-8-15-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGDNGUQTRYMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=C(C=C1)N2C=CC=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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